(2-ブロモエトキシ)シクロヘキサン

概要

説明

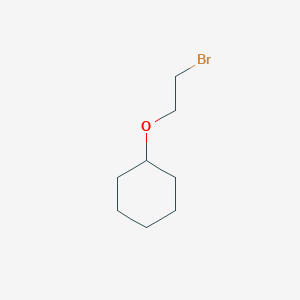

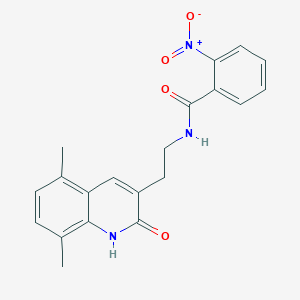

“(2-Bromoethoxy)cyclohexane” is a chemical compound with the molecular formula C8H15BrO and a molecular weight of 207.11 . It is used for research purposes .

Molecular Structure Analysis

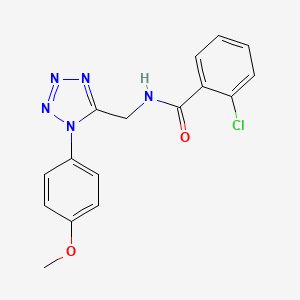

The molecular structure of “(2-Bromoethoxy)cyclohexane” consists of a cyclohexane ring with a bromoethoxy group attached . The InChI code for this compound is 1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 .Physical and Chemical Properties Analysis

“(2-Bromoethoxy)cyclohexane” is a liquid at room temperature . It has a molecular weight of 207.11 and a molecular formula of C8H15BrO .科学的研究の応用

- 生体模倣反応は、自然界に見られる酵素反応を模倣します。(2-ブロモエトキシ)シクロヘキサンは酸化剤として作用し、選択的な酸素化反応を促進することができます。 研究者は、特に水が(H2O)が所望の副生成物となる場合、生体模倣変換におけるその使用について調査しています .

生体模倣酸化

作用機序

The bromine atom in (2-Bromoethoxy)cyclohexane could potentially undergo nucleophilic substitution reactions with biological targets, leading to various effects depending on the specific target . The cyclohexane ring and ethoxy group could also influence the compound’s lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties .

Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the stability and efficacy of (2-Bromoethoxy)cyclohexane .

Safety and Hazards

生化学分析

Biochemical Properties

(2-Bromoethoxy)cyclohexane plays a significant role in biochemical reactions, particularly in the synthesis of ethers through the Williamson Ether Synthesis . This compound interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. The nature of these interactions involves the alkoxide ion attacking the electrophilic carbon in (2-Bromoethoxy)cyclohexane, leading to the formation of an ether bond .

Cellular Effects

The effects of (2-Bromoethoxy)cyclohexane on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Bromoethoxy)cyclohexane can modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, (2-Bromoethoxy)cyclohexane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also influences gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Bromoethoxy)cyclohexane change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Bromoethoxy)cyclohexane remains stable under inert atmosphere conditions at 2-8°C . Prolonged exposure to environmental factors can lead to its degradation, affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of (2-Bromoethoxy)cyclohexane vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can effectively modulate biochemical pathways . At high doses, (2-Bromoethoxy)cyclohexane can induce toxic effects, including cellular apoptosis and necrosis . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

(2-Bromoethoxy)cyclohexane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy in biochemical reactions .

Transport and Distribution

Within cells and tissues, (2-Bromoethoxy)cyclohexane is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of (2-Bromoethoxy)cyclohexane is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance or inhibit its biochemical activity, depending on the cellular context .

特性

IUPAC Name |

2-bromoethoxycyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEJARKPVINFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2559757.png)

![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2559761.png)

![N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559762.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2559767.png)

![4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2559775.png)

![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2559777.png)